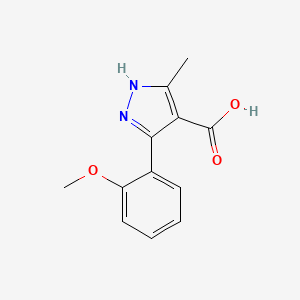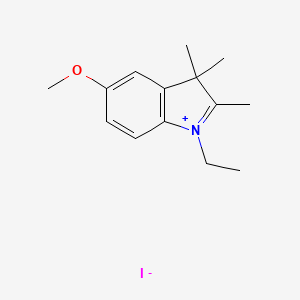
Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzyloxy group attached to a phenyl ring, an oxazole ring, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Attachment of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, phenol derivatives, nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparación Con Compuestos Similares
Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyloxazol-2-yl)propanoate: Lacks the benzyloxy group, which may affect its reactivity and biological activity.
Methyl 3-(4-(benzyloxy)phenyl)-3-(5-methyloxazol-2-yl)propanoate: Contains a methyl ester instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.
Propyl 3-(4-(benzyloxy)phenyl)-3-(5-methyloxazol-2-yl)propanoate: Contains a propyl ester, which may alter its chemical and biological properties.
Propiedades
Fórmula molecular |
C22H23NO4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C22H23NO4/c1-3-25-21(24)13-20(22-23-14-16(2)27-22)18-9-11-19(12-10-18)26-15-17-7-5-4-6-8-17/h4-12,14,20H,3,13,15H2,1-2H3 |
Clave InChI |
COFFQOMMLLHXIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=NC=C(O3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(2-Octyldodecyl)oxy]methyl}oxirane](/img/structure/B8471027.png)

![Benzene, [3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]-](/img/structure/B8471042.png)











